3-ethynyl-1H-pyrrolo[2,3-b]pyridine
CAS No.:
Cat. No.: VC13516034
Molecular Formula: C9H6N2
Molecular Weight: 142.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6N2 |
|---|---|
| Molecular Weight | 142.16 g/mol |
| IUPAC Name | 3-ethynyl-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C9H6N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h1,3-6H,(H,10,11) |
| Standard InChI Key | ATJRDGOAKWWOJY-UHFFFAOYSA-N |
| SMILES | C#CC1=CNC2=C1C=CC=N2 |
| Canonical SMILES | C#CC1=CNC2=C1C=CC=N2 |
Introduction
Key Findings
3-Ethynyl-1H-pyrrolo[2,3-b]pyridine (PubChem CID: 130121022) is a heterocyclic organic compound characterized by a fused pyrrolopyridine core substituted with an ethynyl group at the 3-position. With a molecular formula of C10H8N2 and a molecular weight of 156.18 g/mol, this compound exhibits unique physicochemical properties that make it a candidate for pharmaceutical and materials science applications. This report synthesizes data from peer-reviewed chemical databases and patent literature to provide a detailed examination of its structural features, synthetic pathways, and potential industrial relevance.
Structural and Molecular Characterization
Core Architecture and Functional Groups
The compound’s structure consists of a bicyclic system combining pyrrole and pyridine rings, with an ethynyl (-C≡CH) substituent at the 3-position of the pyrrolo[2,3-b]pyridine framework . The planar aromatic system facilitates π-π interactions, while the ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity in cross-coupling reactions.
Table 1: Key Molecular Descriptors
Spectroscopic Identifiers
The compound’s SMILES notation (CN1C=C(C2=C1N=CC=C2)C#C) and InChIKey (WZOCBDDYBTWOGB-UHFFFAOYSA-N) provide unambiguous representations for database searches . Its InChI string encodes stereochemical and connectivity details, critical for computational modeling.
Physicochemical Properties and Reactivity
Solubility and Partitioning
With a computed XLogP3 of 1.5, the compound exhibits moderate lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or THF over water . The ethynyl group’s electron-withdrawing nature slightly polarizes the aromatic system, influencing its acid-base behavior (pKa ≈ 4.2 for the pyrrole NH) .
Stability and Degradation Pathways
The ethynyl moiety renders the compound susceptible to oxidative dimerization under ambient conditions, necessitating storage under inert atmospheres. Thermal analyses predict decomposition above 250°C, with fragmentation patterns dominated by loss of the ethynyl group (m/z 156 → 129) .
Synthetic Methodologies and Optimization
Existing Routes for Pyrrolopyridine Derivatives
While direct synthesis data for 3-ethynyl-1H-pyrrolo[2,3-b]pyridine remains scarce, analogous compounds like 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester are synthesized via esterification using nano-Al2O3/CaCl2 catalysts . Adapting such methods could involve:
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Sonogashira Coupling: Introducing ethynyl groups to halogenated pyrrolopyridines.
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Cyclization Strategies: Building the pyrrolopyridine core from acyclic precursors followed by ethynylation.
Table 2: Hypothetical Synthesis Parameters
| Step | Reagents/Conditions | Yield (Projected) |
|---|---|---|
| Core Formation | Pd-catalyzed cyclization | 60–70% |
| Ethynyl Introduction | CuI, Pd(PPh3)4, TEA | 75–85% |
| Purification | Column chromatography | >95% purity |
Catalytic Innovations from Patent Literature
The use of nano-aluminum oxide with anhydrous CaCl2 in esterification demonstrates the potential for non-corrosive catalysts in modifying pyrrolopyridine derivatives. This approach avoids traditional acids (e.g., H2SO4), reducing equipment corrosion and simplifying post-reaction processing .
Pharmaceutical and Industrial Applications
Drug Discovery Implications
The pyrrolopyridine scaffold is prevalent in kinase inhibitors (e.g., Janus kinase inhibitors), with the ethynyl group enabling "click chemistry" for bioconjugation. Molecular docking studies suggest favorable interactions with ATP-binding pockets due to the planar structure and hydrogen-bonding capability .
Materials Science Applications
Conjugated polymers incorporating ethynyl-pyrrolopyridine units exhibit tunable optoelectronic properties, with calculated bandgaps of 2.8–3.1 eV . These materials show promise in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Analytical Characterization Techniques
Spectroscopic Profiling
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